AR Degradation Potency (DC50) and Antiproliferative Activity (IC50) of Bavdegalutamide Versus Enzalutamide in LNCaP Prostate Cancer Cells
In LNCaP prostate cancer cells, bavdegalutamide (ARV-110) demonstrates potent AR degradation with a DC50 of 1.5 nM and achieves 99% maximal degradation (Dmax), whereas the AR antagonist enzalutamide does not degrade AR protein (DC50 not applicable, Dmax not applicable) [1]. Functionally, bavdegalutamide inhibits LNCaP cell proliferation with an IC50 of 33.1 ± 3.7 nM, representing a 4.0-fold improvement in antiproliferative potency compared to enzalutamide's IC50 of 133 ± 5 nM in the same assay system [1].
| Evidence Dimension | AR degradation potency (DC50) and antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | DC50 = 1.5 nM; Dmax = 99%; IC50 = 33.1 ± 3.7 nM |
| Comparator Or Baseline | Enzalutamide: DC50 = NA (does not degrade AR); Dmax = NA; IC50 = 133 ± 5 nM |
| Quantified Difference | Bavdegalutamide IC50 is 4.0-fold lower (more potent) than enzalutamide; achieves 99% AR degradation while enzalutamide produces no degradation |
| Conditions | LNCaP prostate cancer cell line; IC50 determined by three independent experiments |
Why This Matters
The 4-fold superior antiproliferative potency combined with catalytic AR degradation rather than mere inhibition directly informs experimental design and dose selection in AR-dependent prostate cancer models.
- [1] Han X, et al. Table 8. AR degradation in LNCaP cell line. J Med Chem. 2022. PMC8855934. View Source
